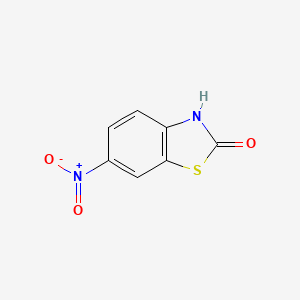6-Nitro-2-benzothiazolinone
CAS No.: 28620-12-4
Cat. No.: VC3716441
Molecular Formula: C7H4N2O3S
Molecular Weight: 196.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 28620-12-4 |
|---|---|
| Molecular Formula | C7H4N2O3S |
| Molecular Weight | 196.19 g/mol |
| IUPAC Name | 6-nitro-3H-1,3-benzothiazol-2-one |
| Standard InChI | InChI=1S/C7H4N2O3S/c10-7-8-5-2-1-4(9(11)12)3-6(5)13-7/h1-3H,(H,8,10) |
| Standard InChI Key | QITPMSSAFSZYOP-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C=C1[N+](=O)[O-])SC(=O)N2 |
| Canonical SMILES | C1=CC2=C(C=C1[N+](=O)[O-])SC(=O)N2 |
Introduction
Chemical Identity and Structural Characteristics
6-Nitro-2-benzothiazolinone, also known by its IUPAC name 6-nitro-3H-1,3-benzothiazol-2-one, is a sulfur-containing heterocyclic compound. It is characterized by a benzene ring fused with a thiazole ring bearing a carbonyl group and a nitro substituent. These structural features contribute to its distinctive chemical behavior and reactivity patterns.
Basic Chemical Information
The compound is cataloged with the Chemical Abstracts Service (CAS) registry number 28620-12-4 and possesses defined chemical properties that determine its behavior in laboratory and industrial settings .
Table 1: Chemical Identity of 6-Nitro-2-benzothiazolinone
| Parameter | Information |
|---|---|
| IUPAC Name | 6-nitro-3H-1,3-benzothiazol-2-one |
| Molecular Formula | C7H4N2O3S |
| Molecular Weight | 196.18 g/mol |
| CAS Number | 28620-12-4 |
| Canonical SMILES | C1=CC2=C(C=C1N+[O-])SC(=O)N2 |
| InChI | InChI=1S/C7H4N2O3S/c10-7-8-5-2-1-4(9(11)12)3-6(5)13-7/h1-3H,(H,8,10) |
| InChI Key | QITPMSSAFSZYOP-UHFFFAOYSA-N |
Structural Features
The molecular structure of 6-Nitro-2-benzothiazolinone consists of a benzothiazole scaffold with a carbonyl group at the 2-position and a nitro group at the 6-position. This arrangement creates a molecule with specific electronic properties that influence its reactivity in chemical transformations. The presence of both electron-withdrawing groups (nitro and carbonyl) makes this compound particularly interesting for synthetic applications.
Physical and Chemical Properties
Understanding the physical and chemical properties of 6-Nitro-2-benzothiazolinone is essential for its effective utilization in laboratory settings and industrial applications. These properties dictate its handling requirements, solubility characteristics, and potential reaction pathways.
Physical Properties
The compound exhibits characteristic physical properties that inform its storage, handling, and application methods .
Table 2: Physical Properties of 6-Nitro-2-benzothiazolinone
| Property | Value |
|---|---|
| Physical State | White to tan powder |
| Melting Point | 246°C (decomposition) |
| Boiling Point | 468.1°C at 760 mmHg |
| Density | 1.603 g/cm³ |
| LogP | 2.02100 |
| pKa | 8.78±0.20 (Predicted) |
Solubility Characteristics
6-Nitro-2-benzothiazolinone demonstrates limited solubility in non-polar solvents. This is evidenced by research noting its "extreme insolubility in CH2Cl2," a common organic solvent . This property can pose challenges in certain reaction conditions but can also be advantageous in applications where controlled release or selective reactivity is desired.
Chemical Reactivity
The chemical reactivity of 6-Nitro-2-benzothiazolinone is primarily influenced by the nitro group and the benzothiazolone scaffold. The nitro group, being strongly electron-withdrawing, activates certain positions on the aromatic ring toward nucleophilic attack. Additionally, the N-H bond in the thiazolone ring can be deprotonated under basic conditions, allowing for N-alkylation reactions to produce 3-alkyl derivatives .
Synthesis and Preparation Methods
The preparation of 6-Nitro-2-benzothiazolinone typically involves nitration of the parent 2-benzothiazolinone compound under carefully controlled conditions. While the specific synthetic routes can vary, several established methods are documented in the literature.
Common Synthetic Routes
One synthetic approach involves the reaction of 2-benzothiazolinone with a nitrating mixture, typically consisting of concentrated nitric acid and sulfuric acid at controlled temperatures. The nitration occurs preferentially at the 6-position due to the electronic effects of the existing substituents. Alternative approaches may involve starting from appropriately substituted anilines or thiophenols followed by ring closure.
Laboratory Scale Preparation
A documented procedure for handling 6-Nitro-2-benzothiazolinone in synthesis involves dissolving it in anhydrous N,N-dimethylformamide under nitrogen atmosphere, as mentioned in patent literature . This approach is particularly relevant when the compound is used as a starting material in the synthesis of more complex structures.
Sample Procedure:
"A stirred solution of 6-nitro-2-benzothiazolinone (5.0 g, 25.5 mmol) in anhydrous N,N-dimethylformamide (51 mL) under N₂ is treated with 1,8-diazabicyclo[5.4.0]undec-7-ene..." .
Applications in Organic Synthesis
6-Nitro-2-benzothiazolinone serves as a valuable building block in organic synthesis, particularly in the preparation of biologically active compounds and chemical intermediates.
As a Synthetic Intermediate
The compound functions as a starting reagent for the synthesis of 3-alkyl-6-nitro-2-benzothiazolinones, which themselves can serve as important intermediates in pharmaceutical research . The reactivity of the N-H bond in the thiazolone ring allows for alkylation reactions, expanding the potential derivative space.
In Glycosylation Chemistry
Research has demonstrated the utility of 6-Nitro-2-benzothiazolinone derivatives in carbohydrate chemistry, specifically in mannosylation reactions. Mannosyl 6-nitro-2-benzothiazoate donors have been effectively employed in highly β-selective mannosylations. These reactions proceed smoothly in the presence of catalytic tetrakis(pentafluorophenyl)boric acid [HB(C6F5)4] to produce disaccharides with good to high yields .
Table 3: Glycosylation Applications
| Donor Type | Catalyst | Main Product | Selectivity | Reference |
|---|---|---|---|---|
| α-Mannosyl 6-nitro-2-benzothiazoate | HB(C6F5)4 | β-Mannopyranosides | High β-selectivity |
In Medicinal Chemistry
The 6-Nitro-2-benzothiazolinone scaffold appears in patent literature related to N-aryl-2-oxazolidinone-5-carboxamides, suggesting its potential relevance in pharmaceutical development . Benzothiazolone derivatives are known to possess various biological activities, including potential antimicrobial, antifungal, and enzyme inhibitory properties.
Analytical Characterization
Accurate identification and purity assessment of 6-Nitro-2-benzothiazolinone are essential for research applications. Various analytical techniques can be employed for this purpose.
Spectroscopic Analysis
Identification of 6-Nitro-2-benzothiazolinone can be performed using standard spectroscopic techniques, including:
-
Nuclear Magnetic Resonance (NMR) spectroscopy
-
Infrared (IR) spectroscopy
-
Mass Spectrometry (MS)
The unique structural features of the compound, including the nitro group and the benzothiazolone scaffold, provide characteristic spectral patterns that allow for definitive identification.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) can be utilized for purity assessment and separation. The relatively high melting point (246°C with decomposition) and LogP value (2.021) provide useful parameters for developing appropriate chromatographic methods .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume